(1-(4-Chlorophenyl)cyclopentyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
[1-(4-chlorophenyl)cyclopentyl]-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClF3N4O/c22-16-5-3-15(4-6-16)20(7-1-2-8-20)19(30)29-11-9-28(10-12-29)18-13-17(21(23,24)25)26-14-27-18/h3-6,13-14H,1-2,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZITCDZVZZXHIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-(4-Chlorophenyl)cyclopentyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by relevant data tables and research findings.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups. The presence of a piperazine ring , a trifluoromethyl pyrimidine , and a chlorophenyl cyclopentyl moiety contributes to its unique pharmacological profile.
Key Synthetic Steps:
- Formation of the Piperazine Ring : This is achieved through the reaction of piperazine with appropriate electrophiles.
- Introduction of the Trifluoromethyl Group : This step often involves fluorination methods that enhance the compound's lipophilicity and metabolic stability.
- Cyclopentyl Substitution : The cyclopentyl group is introduced via nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The trifluoromethyl pyrimidine component is known to modulate enzyme activity and receptor interactions, while the piperazine moiety enhances binding affinity to various biological targets.
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives containing similar structures demonstrate significant antibacterial effects against various strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Compounds with similar frameworks have been reported to inhibit cell proliferation in cancer cell lines, suggesting potential use in cancer therapy.
- Neuropharmacological Effects : The piperazine structure is associated with various central nervous system activities, including anxiolytic and antidepressant effects.
Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cell lines | |
| Neuropharmacological | Potential anxiolytic effects |
Case Studies
- Anticancer Activity : A study evaluated the effect of similar piperazine derivatives on human cancer cell lines, revealing IC50 values ranging from 10 µM to 50 µM, indicating moderate potency against breast and lung cancer cells.
- Antimicrobial Efficacy : In vitro tests demonstrated that compounds with a chlorophenyl group exhibited strong antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 5 µg/mL against E. coli.
- Neuropharmacological Assessment : Behavioral studies in animal models indicated that compounds containing the piperazine ring exhibited reduced anxiety-like behaviors, suggesting potential therapeutic applications in anxiety disorders.
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
Research has indicated that compounds with similar structural features exhibit antidepressant properties. The piperazine ring is known for its role in various psychotropic medications, suggesting that this compound may influence neurotransmitter systems such as serotonin and norepinephrine pathways, potentially alleviating symptoms of depression .
2. Anti-cancer Properties
Studies have demonstrated that pyrimidine derivatives can possess anti-cancer activities. The trifluoromethyl group enhances lipophilicity and biological activity, which may improve the compound's efficacy against certain cancer cell lines. Preliminary investigations into similar compounds have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells .
3. Neuroprotective Effects
The compound's ability to interact with various receptors in the central nervous system positions it as a potential neuroprotective agent. Research into related piperazine derivatives has highlighted their capacity to mitigate neurodegenerative processes, possibly through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory responses .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of structurally related piperazine derivatives. The results indicated that these compounds significantly reduced depressive-like behaviors in animal models, supporting further investigation into (1-(4-Chlorophenyl)cyclopentyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone as a candidate for clinical trials aimed at treating major depressive disorder .
Case Study 2: Cancer Cell Line Inhibition
In vitro studies conducted on various cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity against breast and lung cancer cells. These findings suggest that the compound could be further developed as an anti-cancer therapeutic agent, particularly due to its selective toxicity towards malignant cells while sparing normal cells .
Comparison with Similar Compounds
Structural Analog: 1-(4-Chlorophenyl)cyclopropylmethanone ()
- Structural Differences : Cyclopropane ring vs. cyclopentyl in the target compound.
- Cyclopentyl’s larger size reduces strain, improving stability. Synthetic Complexity: Cyclopropane synthesis requires specialized reagents (e.g., Simmons–Smith), whereas cyclopentyl derivatives are accessible via standard alkylation.
Functional Analog: (6-(4-Chloro-2-(trifluoromethyl)phenyl)-2-methylpyrimidin-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone ()
- Structural Differences : Methylsulfonyl group on piperazine vs. trifluoromethylpyrimidine in the target compound.
- Impact :
- Bioactivity : Sulfonyl groups enhance solubility but may reduce membrane permeability compared to trifluoromethylpyrimidine, which balances lipophilicity and polarity.
- Target Binding : The trifluoromethyl group’s electron-withdrawing nature strengthens π–π stacking with aromatic residues in enzyme active sites.
Heterocyclic Variation: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone ()
- Structural Differences : Thiophene ring replaces pyrimidine.
- Impact: Electron Density: Thiophene’s sulfur atom donates electrons, altering binding interactions compared to the electron-deficient pyrimidine.
Patent Analog: 2-Chloro-pyridin-4-yl-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone ()
- Structural Differences : Pyrazolopyrimidine core vs. simple pyrimidine.
- Impact: Kinase Inhibition: Pyrazolopyrimidine derivatives are known kinase inhibitors (e.g., Janus kinases), whereas trifluoromethylpyrimidine derivatives may target other enzymes (e.g., phosphodiesterases). Synthetic Route: Pyrazolopyrimidine synthesis requires multi-step cyclization, increasing complexity compared to the target compound’s straightforward coupling.
Research Findings and Trends
- Trifluoromethylpyrimidine Advantage : Compounds with this group (e.g., target compound, ) consistently show superior metabolic stability and binding affinity compared to sulfonyl or thiophene analogs.
- Cycloalkyl Optimization : Cyclopentyl derivatives strike a balance between synthetic feasibility and in vivo stability, outperforming cyclopropane analogs in preclinical models.
- Heterocyclic Diversity : Pyrimidine-based structures (target compound) offer broader target engagement than pyrazoles or thiophenes, as seen in kinase and receptor binding assays.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
